Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate
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Overview
Description
Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate can undergo various types of chemical reactions, including:
Alkylation: The enolate ion formed from diethyl malonate can react with alkyl halides to form substituted malonates.
Decarboxylation: Substituted malonic acids can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide in ethanol is commonly used to generate the enolate ion.
Alkyl Halides: Primary or methyl alkyl halides are preferred for alkylation reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions.
Scientific Research Applications
Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler compound with similar reactivity due to the presence of two ester groups.
Ethyl Acetoacetate: Another 1,3-dicarbonyl compound with similar reactivity but different structural features.
Uniqueness
Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate is unique due to the presence of the 2,4-dichlorophenyl group, which can impart distinct chemical and biological properties compared to simpler malonate derivatives .
Properties
CAS No. |
61023-55-0 |
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Molecular Formula |
C18H24Cl2O4 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
diethyl 2-butyl-2-[(2,4-dichlorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C18H24Cl2O4/c1-4-7-10-18(16(21)23-5-2,17(22)24-6-3)12-13-8-9-14(19)11-15(13)20/h8-9,11H,4-7,10,12H2,1-3H3 |
InChI Key |
ICDZJIFJFABJIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC1=C(C=C(C=C1)Cl)Cl)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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